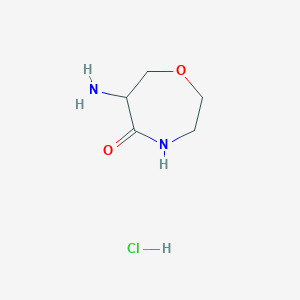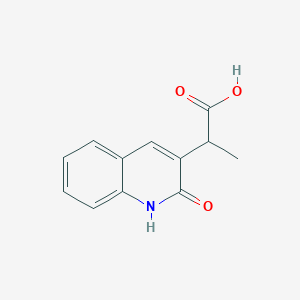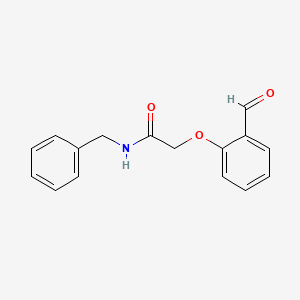
6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. It is a selective and potent inhibitor of glycogen synthase kinase-3 (GSK-3) that has been shown to have a wide range of biological activities.
Mecanismo De Acción
6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one is a selective and potent inhibitor of GSK-3 that binds to the ATP-binding site of the enzyme. It inhibits the activity of both GSK-3α and GSK-3β isoforms, which are involved in the regulation of various cellular processes. GSK-3 plays a critical role in the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce the differentiation of pluripotent stem cells into various cell types, such as neurons, cardiomyocytes, and hepatocytes. It has also been shown to regulate the proliferation and differentiation of various cell types, including cancer cells. 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one in lab experiments is its high potency and selectivity for GSK-3. It has also been shown to have low toxicity in vitro and in vivo. However, one of the limitations of using 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one is its high cost, which may limit its use in some research labs.
Direcciones Futuras
There are many future directions for the use of 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one in scientific research. One area of research is the use of 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the use of 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one in the development of new therapies for cancer. 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one has also been shown to have potential therapeutic effects in other diseases, such as diabetes and cardiovascular disease. Further research is needed to fully understand the potential of 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one in these areas.
Métodos De Síntesis
The synthesis of 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one involves the reaction of 6-chloro-3-nitro-1-methylquinolin-4(1H)-one with 4-methoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then reduced using a palladium catalyst and hydrogen gas to yield 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one. The purity of the compound can be further improved using column chromatography.
Aplicaciones Científicas De Investigación
6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one has been widely used in scientific research as a tool to study the role of GSK-3 in various biological processes. It has been shown to have a wide range of biological activities, including the regulation of cell proliferation, differentiation, and apoptosis. 6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one has also been used to induce the differentiation of pluripotent stem cells into various cell types, such as neurons, cardiomyocytes, and hepatocytes.
Propiedades
IUPAC Name |
6-chloro-3-(4-methoxyphenyl)sulfonyl-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S/c1-19-10-16(17(20)14-9-11(18)3-8-15(14)19)24(21,22)13-6-4-12(23-2)5-7-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIYVVHMYVYMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2947169.png)


![1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2947175.png)
methanone](/img/structure/B2947178.png)
![5-Fluoro-4-[4-(1-methylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2947179.png)

![3-(3-methoxybenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2947181.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2947182.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone](/img/structure/B2947184.png)
![2-(3,5-Dichlorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2947185.png)
![3-(3,5-Dimethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2947187.png)
